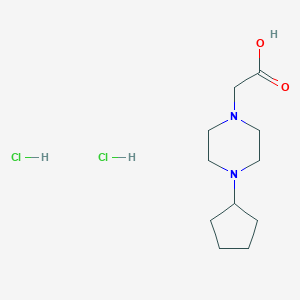![molecular formula C8H16ClNO2S B2910564 (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride CAS No. 2503155-15-3](/img/structure/B2910564.png)
(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride, also known as TBOA, is a chemical compound that has been widely used in scientific research due to its ability to inhibit glutamate transporters. Glutamate is the most abundant neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. Inhibition of these transporters can lead to a variety of physiological and biochemical effects, which have been extensively studied in the scientific community.
作用机制
(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride inhibits glutamate transporters by binding to the substrate-binding site of the transporter protein. This prevents the transporter from transporting glutamate across the cell membrane, leading to an increase in extracellular glutamate concentrations. The increase in glutamate concentration can lead to a variety of physiological and biochemical effects, including excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride can lead to a variety of physiological and biochemical effects. In animal studies, (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been shown to cause seizures, neuronal damage, and changes in synaptic plasticity. (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has also been shown to increase the release of dopamine in the striatum, suggesting a potential role in drug addiction.
实验室实验的优点和局限性
One advantage of using (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the study of the effects of glutamate transporters on neuronal function at low concentrations. However, one limitation of using (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride is its potential for non-specific effects on other proteins and ion channels. Additionally, the use of (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride in animal studies can be complicated by its potential to cause seizures and neuronal damage.
未来方向
There are several future directions for research on (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride and its effects on glutamate transporters. One area of interest is the development of more specific and potent glutamate transporter inhibitors. Another area of research is the investigation of the role of glutamate transporters in psychiatric disorders such as depression and anxiety. Additionally, the use of (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride in combination with other drugs could provide new insights into the mechanisms of drug addiction and the development of new treatments.
合成方法
(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride can be synthesized using a multi-step process that involves the reaction of a thiol with an epoxide, followed by a ring-closing reaction to form the bicyclic structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The synthesis of (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been well-documented in the literature, and several variations of the method have been reported.
科学研究应用
(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been widely used in scientific research as a tool to study the role of glutamate transporters in the central nervous system. It has been shown to be a potent inhibitor of glutamate transporters, and its effects on neuronal function have been extensively studied. (1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has been used to investigate the role of glutamate transporters in synaptic plasticity, neurodegenerative diseases, and drug addiction.
属性
IUPAC Name |
(1R,5S)-3,3-dioxo-3λ6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-8-2-6-1-7(3-8)5-12(10,11)4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATYCBLPNOCQRA-PAFGHYSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CS(=O)(=O)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CS(=O)(=O)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)




![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)


![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)


![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)